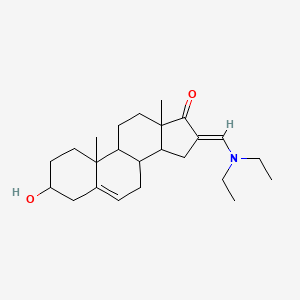
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is a synthetic steroidal compound with the molecular formula C24H37NO2 It is part of the androstane family and is characterized by its unique structure, which includes a diethylaminomethylene group attached to the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as androst-5-en-3-beta-ol-17-one.
Functional Group Modification: The hydroxyl group at the 3-beta position is protected, and the 17-one group is modified to introduce the diethylaminomethylene moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-one group to a hydroxyl group, forming diols.
Substitution: The diethylaminomethylene group can participate in substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction affects various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
3-beta-Hydroxyandrost-5-en-17-one: A closely related compound with similar structural features but lacking the diethylaminomethylene group.
Androst-5-en-3-beta-ol-17-one: Another related steroid with a hydroxyl group at the 3-beta position and a ketone at the 17 position.
Uniqueness: 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is unique due to the presence of the diethylaminomethylene group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
26013-75-2 |
|---|---|
Molecular Formula |
C24H37NO2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(16E)-16-(diethylaminomethylidene)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H37NO2/c1-5-25(6-2)15-16-13-21-19-8-7-17-14-18(26)9-11-23(17,3)20(19)10-12-24(21,4)22(16)27/h7,15,18-21,26H,5-6,8-14H2,1-4H3/b16-15+ |
InChI Key |
QIWHTHRIASTAHD-FOCLMDBBSA-N |
Isomeric SMILES |
CCN(CC)/C=C/1\CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
Canonical SMILES |
CCN(CC)C=C1CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















